molecular formula C14H19N B1277668 2-tert-butyl-7-ethyl-1H-indole CAS No. 900640-45-1

2-tert-butyl-7-ethyl-1H-indole

Cat. No. B1277668
M. Wt: 201.31 g/mol
InChI Key: DWZODHPZMHYREZ-UHFFFAOYSA-N
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Description

The compound "2-tert-butyl-7-ethyl-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl and ethyl groups attached to the indole core in this compound suggest modifications that could impact its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, tert-butyl azidoformate reacts with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives, as well as other products . Additionally, the Fischer indole synthesis is another method used to synthesize indole derivatives, such as the 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, by reacting cycloheptanone with (4-tert-butylphenyl)hydrazine hydrochloride . These methods highlight the reactivity of indole derivatives and the potential to introduce various substituents, such as tert-butyl and ethyl groups, onto the indole core.

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, along with IR and MS . The planarity of the indole ring system and the dihedral angles formed with substituents, such as the tert-butyl group, can significantly influence the compound's properties and reactivity .

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, which can be utilized for further functionalization or for the synthesis of complex molecules. The Hemetsberger-Knittel reaction, for example, is a synthetic method where tert-butyl azidoacetate is used to improve the aldol reaction of less reactive aldehydes, leading to the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate derivatives . This demonstrates the versatility of indole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The presence of tert-butyl and ethyl groups can affect the compound's polarity, as seen in the comparison of two triazolyl-indole derivatives with different alkylsulfanyl analogues, where the tert-butyl analogue was less polar than the ethyl analogue . The hydrogen bonding interactions, atomic charge distribution, and molecular electrostatic potential maps are also crucial in understanding the reactivity and interaction of these compounds with other molecules .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Boraei et al. (2021) synthesized new triazolyl-indole compounds, including tert-butyl and ethyl analogues, and analyzed their molecular structure through X-ray diffraction and spectroscopic techniques. These compounds were evaluated for their polar nature and charge distribution, highlighting their potential in chemical research (Boraei, Soliman, Haukka, & Barakat, 2021).

  • Utility in Hemetsberger-Knittel Reaction : Kondo et al. (1999) described the synthetic utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction, a key process for the synthesis of indole derivatives. This research underlines the importance of tert-butyl groups in facilitating chemical reactions, relevant to the synthesis of indoles (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).

  • Derivatives for Antihypertensive Activity : Kreighbaum et al. (1980) synthesized aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety and evaluated them for antihypertensive activity. This research illustrates the role of tert-butyl indole derivatives in developing pharmaceutical compounds with potential therapeutic applications (Kreighbaum, Matier, Dennis, Minielli, Deitchman, Perhach, & Comer, 1980).

  • Catalysis and Pharmaceutical Agents : A study by Austin and MacMillan (2002) developed a new chiral amine catalyst that improved the reactivity and selectivity in the alkylation of indoles, demonstrating the versatility of indole structures in synthesizing biomedically relevant molecules (Austin & MacMillan, 2002).

  • Photocatalytic Applications : Research by Oderinde et al. (2020) explored the photocatalytic [2 + 2] cycloaddition of indoles, highlighting the significance of tert-butyloxycarbonyl-protected indole-2-carboxyesters in synthesizing cyclobutane-fused scaffolds. This study emphasizes the importance of tert-butyl groups in photocatalytic reactions for drug discovery (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).

  • Synthetic Methods and Applications : Falke et al. (2011) synthesized 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, a compound that could be relevant in various synthetic applications, showcasing the versatility of tert-butyl indole derivatives (Falke, Bumiller, Harbig, Masch, Wobbe, & Kunick, 2011).

Future Directions

Indole derivatives, including “2-tert-butyl-7-ethyl-1H-indole”, hold promise for future research due to their diverse biological activities and potential therapeutic applications . The development of novel synthesis methods and further investigation into their mechanisms of action could lead to the discovery of new drugs and treatments .

properties

IUPAC Name

2-tert-butyl-7-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-9,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZODHPZMHYREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280227
Record name 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-7-ethyl-1H-indole

CAS RN

900640-45-1
Record name 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900640-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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